molecular formula C12H12N2O2 B12962865 Benzyl 5-amino-1H-pyrrole-2-carboxylate

Benzyl 5-amino-1H-pyrrole-2-carboxylate

Cat. No.: B12962865
M. Wt: 216.24 g/mol
InChI Key: HNZXECNOKFSOMX-UHFFFAOYSA-N
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Description

Benzyl 5-amino-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a benzyl ester group at position 2 and an amino (-NH2) substituent at position 5 of the pyrrole ring. This structure confers unique reactivity and functional versatility, making it valuable in organic synthesis, medicinal chemistry, and materials science. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the benzyl ester provides steric protection for the carboxylate moiety, enabling selective deprotection strategies.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

benzyl 5-amino-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H12N2O2/c13-11-7-6-10(14-11)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8,13H2

InChI Key

HNZXECNOKFSOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate benzyl ester. One common method is the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 5-amino-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Benzyl 5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between Benzyl 5-amino-1H-pyrrole-2-carboxylate and related compounds:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Functional Features
This compound Amino (-NH2) ~247.27 (calculated) High basicity; prone to nucleophilic reactions and hydrogen bonding
Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate Hydroxyethyl (-CH2CH2OH) ~277.31 (calculated) Hydroxyl group enables esterification or oxidation; moderate polarity
Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate 3-Chlorobenzyl 249.69 Enhanced lipophilicity; halogen interactions in catalysis or binding
Benzyl 5-(1H-indol-3-yl)-... () Indole and methoxycarbonylamino 526.59 Steric bulk; chiral centers (4R,5R) influence stereoselective reactivity
Key Observations:
  • Amino vs. This makes the former more reactive in amidation or diazotization reactions .
  • Chlorinated Derivatives : Methyl 5-(3-chlorobenzyl)-1H-pyrrole-2-carboxylate () exhibits increased lipophilicity due to the chlorobenzyl group, which may enhance membrane permeability in biological systems but reduce solubility in polar solvents .
  • Steric and Chiral Effects: The indole- and methoxycarbonylamino-substituted compound () demonstrates how bulky substituents and chiral centers (4R,5R) can direct stereoselective reactions, such as asymmetric cycloadditions .

Spectroscopic and Analytical Data

  • NMR Trends: Amino Group: Expected NH2 protons resonate at δ ~5–6 ppm (1H NMR), with adjacent carbons deshielded due to electron-withdrawing effects . Hydroxyethyl Group: Hydroxyl protons (δ ~1–2 ppm) and methylene signals (δ ~3–4 ppm) dominate in ’s compound . Chlorobenzyl Group: Aromatic protons in the δ 7–8 ppm range (1H NMR) and a chlorine atom-induced downfield shift in <sup>13</sup>C NMR .
  • Mass Spectrometry : HRMS data for ’s compound confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 527.2284), a benchmark for validating analogous structures .

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